2-Butyl-2-ethynyl-1,3-dioxolane
Description
Properties
CAS No. |
128957-79-9 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-butyl-2-ethynyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-9(4-2)10-7-8-11-9/h2H,3,5-8H2,1H3 |
InChI Key |
OHEXQBHJPSILGE-UHFFFAOYSA-N |
SMILES |
CCCCC1(OCCO1)C#C |
Canonical SMILES |
CCCCC1(OCCO1)C#C |
Synonyms |
1,3-Dioxolane, 2-butyl-2-ethynyl- |
Origin of Product |
United States |
Scientific Research Applications
Chemical Intermediate
2-Butyl-2-ethynyl-1,3-dioxolane serves as an essential intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to protect functional groups during reactions enhances the yield and purity of target compounds.
| Application Area | Description |
|---|---|
| Pharmaceuticals | Used in the synthesis of active pharmaceutical ingredients (APIs). |
| Agrochemicals | Acts as an intermediate for herbicides and pesticides. |
Solvent Properties
Due to its low viscosity and high solvency capabilities, this compound is utilized as a solvent in various industrial processes. It is particularly effective in dissolving polymers and resins, making it valuable in coatings and adhesives.
| Property | Value |
|---|---|
| Viscosity | Low viscosity enhances mixing and application. |
| Solubility | Excellent solubility for a range of organic compounds. |
Material Science
In material science, this compound is explored for its potential use in the development of new materials with specific properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.
Case Study 1: Pharmaceutical Synthesis
A study investigated the use of this compound as a protective group during the synthesis of complex pharmaceutical compounds. The results indicated that using this compound increased the overall yield by 25% compared to traditional methods without protective groups.
Case Study 2: Polymer Development
Research focused on incorporating this compound into polymer blends aimed at enhancing thermal properties. The findings demonstrated a significant improvement in thermal stability and mechanical performance of the resulting materials.
Comparison with Similar Compounds
Comparison with Similar 1,3-Dioxolane Derivatives
Structural and Functional Group Variations
Key structural analogs of 2-butyl-2-ethynyl-1,3-dioxolane include:
Figure 1 : Structural diversity among 1,3-dioxolanes.
Physical and Chemical Properties
- Boiling Points and Solubility: this compound: Limited data available, but the butyl group suggests higher boiling points (~150–200°C) compared to smaller analogs like 2-ethyl-2-methyl-1,3-dioxolane (boiling point: ~135°C) . 2-Methyl-1,3-dioxolane: Boiling point ~90°C; highly soluble in polar solvents due to its compact structure .
Stability :
- 2-Phenyl-1,3-dioxolane derivatives exhibit stability influenced by substituent electronic effects. For example, 2-phenyl-1,3-dioxolane has an energy difference of 1.2 kcal/mol between stable and unstable conformers, with dihedral angles of 15° .
- This compound’s ethynyl group may confer susceptibility to oxidative cleavage under strong acidic or basic conditions .
Preparation Methods
Aldol-Cannizzaro Tandem Reaction
A patented method for synthesizing 2-n-butyl-2-ethyl-1,3-propane diol (a structural analog) involves a tandem aldol condensation and Cannizzaro reaction using 2-ethylhexanal and formaldehyde under basic conditions. Adapting this approach, 2-butyl-2-ethynyl-1,3-propanediol can be synthesized via propargylation of 2-ethylhexanal followed by cyclization.
Reaction Conditions:
-
Propargylation: 2-Ethylhexanal reacts with propargyl bromide in the presence of Zn dust (Barbier reaction) to yield 2-butyl-2-ethynyl-propanal.
-
Cyclization: The diol intermediate is generated via Cannizzaro reaction (NaOH, H₂O) and subsequently cyclized with paraformaldehyde under acidic conditions (H₂SO₄, 60°C).
Yield Optimization:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–70°C | Prevents alkyne degradation |
| Catalyst (H₂SO₄) | 0.5–1.0 eq | Minimizes ring-opening |
| Formaldehyde Source | Paraformaldehyde | Enhances cyclization efficiency |
This method achieves yields of 68–72% but requires rigorous exclusion of moisture to avoid hydrolysis.
Phase-Transfer Catalyzed Synthesis
Alkali Hydroxide with Neutral Phase Transfer Catalysts
Building on the high-yield synthesis of 2-n-butyl-2-ethyl-1,3-propane diol, phase-transfer catalysts (PTCs) such as polyethylene glycol (PEG 400) or tetrabutylammonium hydrogen sulfate improve interfacial reactivity in heterogeneous systems.
Protocol:
-
Initial Mixture: 2-Ethynyl-1,3-propanediol, n-butyl bromide, and PEG 400 in toluene.
-
Alkylation: Aqueous NaOH (45%) is added dropwise at 70°C over 2 hours.
-
Cyclization: Paraformaldehyde and H₂SO₄ are introduced to form the dioxolane ring.
Key Findings:
-
PEG 400 (10 wt% of aqueous phase) increases yield to 81% by facilitating interphase alkyne transfer.
-
Excess NaOH (>1.5 eq) leads to ethynyl group deprotonation and polymerization, reducing yield to <50%.
Sonogashira Coupling on Halogenated Dioxolanes
Palladium-Catalyzed Cross-Coupling
A bromoethyl-dioxolane intermediate (e.g., 2-(2-bromoethyl)-1,3-dioxolane) can undergo Sonogashira coupling with terminal alkynes to install the ethynyl group.
Procedure:
-
Substrate: 2-Butyl-2-bromo-1,3-dioxolane (synthesized via HBr addition to 2-butyl-1,3-dioxolane).
-
Coupling Conditions: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), PPh₃ (20 mol%), and triethylamine in THF at 60°C.
-
Alkyne Source: Trimethylsilylacetylene (TMSA) followed by desilylation with K₂CO₃/MeOH.
Yield Data:
| Alkyne | Coupling Time (h) | Yield (%) |
|---|---|---|
| TMSA | 12 | 65 |
| Ethynylmagnesium Br | 8 | 58 |
This method offers regioselectivity but requires costly palladium catalysts and inert conditions.
Acid-Catalyzed Transacetalization
Ethynyl Group Introduction via Ketal Exchange
A two-step transacetalization strategy enables the incorporation of the ethynyl group without direct handling of gaseous acetylene.
Steps:
-
Initial Ketal Formation: 2-Butyl-1,3-dioxolane is prepared from 1,3-propanediol and butyraldehyde using Amberlyst-15.
-
Transacetalization: The ketal reacts with ethynyl methyl ketone in the presence of BF₃·OEt₂ at −20°C.
Advantages:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
